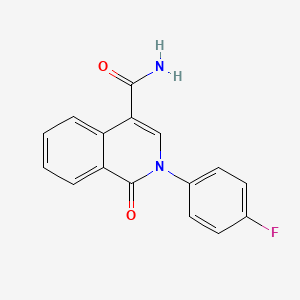![molecular formula C16H14Cl2N4O2 B3129807 3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one CAS No. 339111-08-9](/img/structure/B3129807.png)
3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one
描述
3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core with various substituents, including a pyrimidin-2-yl group and a 2,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrrolidin-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
科学研究应用
3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds with a similar pyrrolidine core but different substituents.
Pyrimidine derivatives: Compounds featuring the pyrimidine ring with various functional groups.
Dichlorophenyl derivatives: Compounds containing the 2,4-dichlorophenyl group with different core structures.
Uniqueness
3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one is unique due to its combination of the pyrrolidin-2-one core, the pyrimidin-2-yl group, and the 2,4-dichlorophenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c17-13-3-2-12(14(18)8-13)10-24-21-9-11-4-7-22(15(11)23)16-19-5-1-6-20-16/h1-3,5-6,8-9,11H,4,7,10H2/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMHGDBPNGSPRY-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C=NOCC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate](/img/structure/B3129725.png)
![N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3129727.png)

![4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B3129737.png)
![2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-sulfinamide](/img/structure/B3129743.png)
![methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate](/img/structure/B3129750.png)
![N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3129755.png)


![N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3129799.png)
![ethyl 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxylate](/img/structure/B3129804.png)
![2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129814.png)

![3-oxo-2-phenylbutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129839.png)
